(2,6-Dimethylcyclohexyl)methanol
Description
Properties
IUPAC Name |
(2,6-dimethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-3-5-8(2)9(7)6-10/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCSABYHVRYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990503 | |
| Record name | (2,6-Dimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-32-6 | |
| Record name | Cyclohexanemethanol, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,6-Dimethylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYL-CYCLOHEXANEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,6 Dimethylcyclohexyl Methanol and Its Direct Precursors
Reduction Pathways of 2,6-Dimethylcyclohexanones
The reduction of 2,6-dimethylcyclohexanones is a common and direct method to obtain the corresponding (2,6-dimethylcyclohexyl)methanol isomers. This can be achieved through catalytic hydrogenation or with metal hydride reducing agents.
Catalytic hydrogenation is a widely used industrial process for the reduction of ketones to alcohols. ncert.nic.in This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.in Common catalysts include finely divided metals such as palladium, platinum, or nickel. ncert.nic.inyoutube.com The reaction occurs on the surface of the solid metal catalyst, where both the ketone and hydrogen are adsorbed. youtube.com This process typically involves the addition of two hydrogen atoms across the carbonyl double bond, resulting in the corresponding alcohol. ncert.nic.in For the synthesis of this compound, 2,6-dimethylcyclohexanone (B152311) would be subjected to hydrogenation under pressure with one of these catalysts. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction.
Metal hydrides are versatile reagents for the reduction of aldehydes and ketones to alcohols. libretexts.org The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inlibretexts.org Both reagents act as a source of hydride (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of 2,6-dimethylcyclohexanone. studycorgi.comdalalinstitute.com This initial addition forms an alkoxide intermediate, which is subsequently protonated (typically during workup) to yield the final alcohol product, this compound. libretexts.org
LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and reacts violently with protic solvents like water and alcohols. libretexts.org Therefore, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). NaBH₄ is a milder and more selective reagent that can be used in protic solvents such as methanol (B129727) and ethanol. ncert.nic.inlibretexts.org
The reduction of cis-2,6-dimethylcyclohexanone can produce two diastereomeric alcohols: cis,cis-2,6-dimethylcyclohexanol and cis,trans-2,6-dimethylcyclohexanol. Similarly, the reduction of the trans-ketone yields trans,trans and trans,cis isomers. cdnsciencepub.com The stereochemical outcome is highly dependent on the reducing agent and the solvent used. cdnsciencepub.comresearchgate.net
A systematic investigation into the reduction of cis- and trans-2,6-dimethylcyclohexanones revealed significant variations in isomer ratios. cdnsciencepub.comresearchgate.net For the reduction of cis-2,6-dimethylcyclohexanone, LiAlH₄ in either diethyl ether or THF shows little stereoselectivity, producing a nearly 1:1 mixture of the resulting diastereomeric alcohols. cdnsciencepub.com In contrast, the reduction with NaBH₄ in methanol surprisingly yields the axial alcohol (cis,trans-2,6-dimethylcyclohexanol) as the major product. researchgate.netcdnsciencepub.com This outcome is contrary to what is often expected for the reduction of similar cyclohexanones. researchgate.net
The table below summarizes the observed isomer ratios from the reduction of a mixture of cis- and trans-2,6-dimethylcyclohexanones under various conditions.
| Entry | Ketone Isomer | Reducing Agent | Solvent | Alcohol Isomer Ratio (cis,cis : cis,trans) | Reference |
|---|---|---|---|---|---|
| A | cis | LiAlH₄ | Diethyl Ether | 51:49 | researchgate.net |
| B | cis | LiAlH₄ | THF | 49:51 | researchgate.net |
| C | cis | NaBH₄ | Methanol | 38:62 | researchgate.net |
| D | cis | NaBH₄ | 2-Propanol | 49:51 | researchgate.net |
Solvent plays a critical role in the mechanism and stereoselectivity of NaBH₄ reductions. cdnsciencepub.com In protic solvents like methanol, the solvent can participate in the reduction mechanism, potentially leading to the observed preference for the axial alcohol with cis-2,6-dimethylcyclohexanone. cdnsciencepub.comresearchgate.net The reduction of 2,6-dimethylcyclohexanone with NaBH₄ is notably slower in 2-propanol compared to other reductant-solvent combinations. cdnsciencepub.com This decreased reaction rate can allow for the competing process of epimerization (interconversion of the cis and trans ketone isomers) to occur before reduction, leading to variable results. cdnsciencepub.com
For reductions with LiAlH₄, the choice between aprotic solvents like diethyl ether and THF does not significantly alter the stereochemical outcome, with both resulting in minimal selectivity for the reduction of cis-2,6-dimethylcyclohexanone. cdnsciencepub.com
Metal Hydride Reductions (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
Alkylation and Carbonyl Addition Strategies (e.g., Grignard-type Reactions for Related Derivatives)
An alternative to the reduction of a pre-existing ketone is the construction of the alcohol via a carbonyl addition reaction, such as a Grignard reaction. ncert.nic.in To synthesize this compound, one could theoretically start with a 2,6-dimethylcyclohexyl halide. This halide would first be converted into a Grignard reagent, 2,6-dimethylcyclohexylmagnesium halide, by reacting it with magnesium metal in an ether solvent. vedantu.com
This organometallic reagent then acts as a potent nucleophile. vedantu.com Subsequent reaction with formaldehyde (B43269) (methanal), the simplest aldehyde, followed by acidic workup, would yield the primary alcohol, this compound. brainly.inembibe.comquora.comvaia.com This synthetic route builds the C-C bond between the cyclohexane (B81311) ring and the methanol carbon.
Photochemical Routes to Dimethylcyclohexyl Derivatives
Photochemical reactions offer unique pathways for synthesizing complex cyclic molecules that may be difficult to access through traditional thermal methods. semanticscholar.org These light-promoted transformations involve electronically excited states and can produce strained and unique molecular frameworks. semanticscholar.org For the synthesis of dimethylcyclohexyl derivatives, relevant photochemical reactions could include [2+2] photocycloadditions. For instance, the irradiation of an appropriately substituted enone could lead to a cyclobutane (B1203170) ring, which could then be further elaborated. semanticscholar.orgnih.gov
While specific examples of photochemical routes leading directly to this compound are not prominent in the literature, the general principles of photochemistry on cyclohexanone (B45756) and related systems are well-established. mdpi.com These reactions provide a potential, albeit less common, strategy for accessing the dimethylcyclohexyl skeleton.
Derivatization from Other Dimethylcyclohexyl Intermediates (e.g., Amines)
The synthesis of this compound can be effectively achieved through the derivatization of other suitably functionalized dimethylcyclohexyl intermediates. A prominent example of such a precursor is (2,6-Dimethylcyclohexyl)amine. The conversion of a primary amine to a primary alcohol is a classic and well-documented transformation in organic synthesis, typically proceeding via a diazotization reaction followed by hydrolysis.
The fundamental principle of this synthetic approach involves the reaction of a primary aliphatic amine with nitrous acid (HNO₂) to form a highly unstable aliphatic diazonium salt. jove.comjove.com This intermediate rapidly decomposes, losing molecular nitrogen (N₂) to generate a carbocation. jove.comorganic-chemistry.org The subsequent reaction of this carbocation with water yields the desired alcohol. vedantu.comdoubtnut.com
Nitrous acid is inherently unstable and is therefore generated in situ, typically by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). jove.comvedantu.com The low temperature is crucial to minimize the decomposition of the nitrous acid and to control the reactivity of the diazonium salt. vedantu.com
The mechanism for the conversion of (2,6-Dimethylcyclohexyl)amine to this compound is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. jove.comjove.com The primary amine group of (2,6-Dimethylcyclohexyl)amine then acts as a nucleophile, attacking the nitrosonium ion. jove.com A series of proton transfers and tautomerization steps ensue, leading to the formation of a diazohydroxide. jove.comjove.com Protonation of the hydroxyl group of the diazohydroxide by the acid catalyst results in the formation of a good leaving group (water). jove.comjove.com Subsequent elimination of water and the highly stable dinitrogen molecule generates the (2,6-dimethylcyclohexyl)methyl carbocation. jove.comorganic-chemistry.org Finally, this carbocation is trapped by a water molecule, and after deprotonation, the final product, this compound, is formed.
It is important to note that due to the formation of a carbocation intermediate, there is a possibility of rearrangement reactions, although in the case of a primary carbocation adjacent to a cyclohexane ring, the primary alcohol is generally the major product. The yields for the conversion of primary aliphatic amines to alcohols via this method can be variable and may be influenced by side reactions. chemistrysteps.com
The following table summarizes the key aspects of this synthetic transformation:
| Reactant | Reagents | Intermediate | Product | Key Conditions |
| (2,6-Dimethylcyclohexyl)amine | 1. Sodium Nitrite (NaNO₂) 2. Strong Acid (e.g., HCl, H₂SO₄) 3. Water (H₂O) | (2,6-Dimethylcyclohexyl)diazonium salt | This compound | Low temperature (0–5 °C) |
Reaction Mechanisms and Chemical Transformations of 2,6 Dimethylcyclohexyl Methanol
Mechanistic Studies of Reduction Reactions Leading to the Cyclohexylmethanol Moiety
The synthesis of (2,6-Dimethylcyclohexyl)methanol often involves the reduction of a corresponding carbonyl compound, such as 2,6-dimethylcyclohexanecarbaldehyde or a derivative of 2,6-dimethylbenzoic acid. The mechanism of these reductions is crucial for understanding the formation of the primary alcohol functionality.
Commonly, powerful hydride-donating agents like Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are employed. The reduction of a carboxylic acid derivative, for instance, proceeds via nucleophilic acyl substitution. libretexts.org The mechanism involves the following key steps:
Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the carboxylic acid derivative (e.g., an ester or acid chloride). This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
Leaving Group Removal: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., -OR' from an ester). This results in the formation of an aldehyde.
Second Hydride Attack: A second hydride ion then attacks the newly formed aldehyde's carbonyl carbon in a standard nucleophilic addition reaction, creating an alkoxide intermediate.
Protonation: The reaction is completed by a workup step with a proton source (like water), which protonates the alkoxide to yield the final primary alcohol, this compound. libretexts.org
The reduction of 2,6-dimethylbenzoic acid specifically can be converted to the corresponding hydroxyl group using reagents like lithium aluminum hydride or borane. guidechem.com Stereochemical studies on the reduction of related cis- and trans-2,6-dimethylcyclohexanones have shown that the stereochemical outcome (the formation of axial vs. equatorial alcohols) is highly dependent on the reducing agent and solvent used, highlighting the influence of the dimethyl-substituted ring on the direction of hydride attack. researchgate.net
Nucleophilic Substitution Reactions on the Hydroxymethyl Moiety (e.g., SN1/SN2 Pathway Considerations)
The hydroxymethyl (-CH₂OH) group of this compound can undergo nucleophilic substitution, but the reaction pathway is heavily influenced by steric hindrance. The substrate can be compared to a neopentyl system, where a primary carbon is attached to a sterically bulky group. youtube.comquora.com
SN2 Pathway: The bimolecular SN2 mechanism requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com For a derivative of this compound (e.g., (2,6-Dimethylcyclohexyl)methyl bromide), the two methyl groups on the cyclohexane (B81311) ring at positions 2 and 6 create significant steric hindrance. This bulk impedes the nucleophile's approach to the back of the electrophilic carbon, making the SN2 reaction exceptionally slow and often impractical. youtube.comchemistrysteps.com While simpler systems like chloromethylcyclohexane can be treated with sodium hydroxide (B78521) to form cyclohexylmethanol via an SN2 reaction, the addition of the two methyl groups drastically reduces the feasibility of this pathway. vedantu.comcloudfront.netbyjus.com
SN1 Pathway: The unimolecular SN1 mechanism involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com For this substrate, an SN1 reaction would initially form a primary carbocation, which is highly unstable. quora.com However, such primary carbocations adjacent to a substituted ring are prone to rearrangement to form more stable secondary or tertiary carbocations via a 1,2-hydride or 1,2-alkyl shift (a Wagner-Meerwein rearrangement). wikipedia.orgyoutube.com Therefore, if an SN1 reaction were to occur, the major product would likely be a rearranged one rather than the direct substitution product.
The choice between SN1 and SN2 is also governed by the nucleophile and solvent. Strong nucleophiles in polar aprotic solvents favor SN2, while weak nucleophiles in polar protic solvents favor SN1. youtube.compatsnap.com Given the substrate's structure, elimination reactions often become a competitive side reaction, especially with strong, bulky bases.
| Pathway | Substrate Factors | Reaction Conditions | Likelihood & Rationale |
|---|---|---|---|
| SN2 | Primary halide, but severe steric hindrance from 2,6-dimethyl groups. | Strong, non-bulky nucleophile; Polar aprotic solvent. | Very low. Backside attack is sterically blocked, similar to neopentyl halides. chemistrysteps.com |
| SN1 | Forms a highly unstable primary carbocation. | Weak nucleophile; Polar protic solvent. | Low, but possible. The reaction would likely proceed via rearrangement to a more stable secondary or tertiary carbocation before nucleophilic attack. youtube.com |
Oxidation Reactions of the Primary Alcohol Functionality
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgwikipedia.orgbyjus.com
Partial Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage (forming 2,6-dimethylcyclohexanecarbaldehyde), milder oxidizing agents are used in anhydrous conditions. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation. wikipedia.org The reaction must be performed in the absence of water to prevent the formation of an aldehyde hydrate, which could be further oxidized. wikipedia.org Another strategy is to use a stronger oxidant but remove the aldehyde from the reaction mixture by distillation as it forms, preventing its subsequent oxidation. chemguide.co.uk
Full Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid and acetone), will oxidize the primary alcohol all the way to a carboxylic acid (2,6-dimethylcyclohexanecarboxylic acid). wikipedia.orglibretexts.org These reactions are typically performed under vigorous conditions, such as heating under reflux with an excess of the oxidizing agent, to ensure the reaction goes to completion. libretexts.org The mechanism generally involves the initial oxidation to an aldehyde, which is then rapidly oxidized further to the carboxylic acid. libretexts.org
| Oxidizing Agent | Typical Reaction Conditions | Major Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) | 2,6-Dimethylcyclohexanecarbaldehyde |
| Dess-Martin Periodinane | Anhydrous solvent (e.g., dichloromethane) | 2,6-Dimethylcyclohexanecarbaldehyde |
| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | 2,6-Dimethylcyclohexanecarboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | 2,6-Dimethylcyclohexanecarboxylic acid |
| Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Heat under reflux | 2,6-Dimethylcyclohexanecarboxylic acid libretexts.org |
Formation of Esters and Ethers
The hydroxyl group of this compound can be converted into esters and ethers through various mechanisms.
Esterification: Esters can be formed through Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄). The reaction is an equilibrium process where the nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. Another common method is the reaction of the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine.
Ether Synthesis: The most common method for synthesizing ethers from an alcohol is the Williamson ether synthesis. wikipedia.org This reaction proceeds via an SN2 mechanism where an alkoxide acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.com Due to the steric hindrance of this compound, its utility in this synthesis is dictated by the choice of reactants.
Favorable Pathway: The alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form the corresponding (2,6-Dimethylcyclohexyl)methoxide ion. youtube.com This sterically hindered but potent nucleophile can then attack a less sterically hindered primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether.
Unfavorable Pathway: Converting this compound into an alkyl halide and then reacting it with an alkoxide is not a practical approach. The sterically hindered alkyl halide would be highly prone to elimination reactions, especially with a strong base like an alkoxide, rather than undergoing the desired SN2 substitution. wikipedia.org
| Target Ether | Favorable Reactants | Unfavorable Reactants | Rationale |
|---|---|---|---|
| (2,6-Dimethylcyclohexyl)methyl ethyl ether | (2,6-Dimethylcyclohexyl)methoxide + Ethyl bromide | (2,6-Dimethylcyclohexyl)methyl bromide + Sodium ethoxide | The unfavorable pathway involves an SN2 reaction on a sterically hindered primary halide, which strongly favors elimination over substitution. wikipedia.org |
Cyclization and Rearrangement Pathways of Related Dimethylcyclohexyl Systems
The rigid and substituted nature of the dimethylcyclohexyl skeleton can lead to interesting cyclization and rearrangement reactions under certain conditions, particularly those involving radical or carbocation intermediates.
Computational studies have explored the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals. nih.gov This process can occur through ring-opening followed by a 5-exo ring-closure. The presence of substituents on the ring significantly influences the kinetics and thermodynamics of such rearrangements. nih.gov
In photochemical reactions, radical cations of related diene systems can undergo complex cyclizations. For example, the radical cation of 2,6-dimethyl-1,6-heptadiene (B13762920) can undergo 1,6-endo cyclization after reaction with methanol (B129727) to form cyclohexane products. cdnsciencepub.com This indicates that radical intermediates involving a dimethyl-substituted carbon chain have a propensity for ring formation.
Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are common in cyclic systems. wikipedia.org If a carbocation were formed on the exocyclic methylene (B1212753) carbon of the (2,6-Dimethylcyclohexyl)methyl system, it could potentially trigger a ring expansion or contraction, although such rearrangements would compete with hydride shifts to form a more stable cation within the ring.
Reactions with Other Nucleophiles and Electrophiles in Analogous Systems
The reactivity of this compound and its derivatives with a broader range of nucleophiles and electrophiles can be predicted based on the principles discussed.
Reactions with Nucleophiles: As established, reactions with nucleophiles at the methylene carbon are dominated by steric effects. To achieve substitution, the hydroxyl group must first be converted to a better leaving group, such as a tosylate (by reacting the alcohol with tosyl chloride, TsCl) or a halide. pearson.com The subsequent reaction with nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) would still face the high steric barrier to an SN2 reaction and the potential for rearrangement in an SN1 pathway. In mechanochemical syntheses, even when the hydroxyl group of cyclohexanol (B46403) is activated, it can be unreactive towards nucleophilic substitution, underscoring the challenge of reactions at substituted cyclic centers. nih.gov
Reactions with Electrophiles: The oxygen atom of the primary alcohol is nucleophilic and will react with a variety of electrophiles.
Acyl Chlorides/Anhydrides: As mentioned, these react readily to form esters.
Sulfonyl Chlorides (e.g., TsCl, MsCl): These react at the oxygen atom to form sulfonate esters. This is a crucial transformation as it converts the poor -OH leaving group into an excellent sulfonate leaving group (-OTs, -OMs), enabling subsequent substitution or elimination reactions. pearson.com
Inorganic Acid Halides (e.g., SOCl₂, PBr₃): These reagents react with the alcohol to convert it into the corresponding alkyl chloride or bromide, which can then be used in further synthetic steps.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of (2,6-Dimethylcyclohexyl)methanol, offering insights into its connectivity and stereochemistry.
Application of ¹H and ¹³C NMR for Primary Structure Determination
The primary structure of this compound (C9H18O) can be unequivocally established through the analysis of its ¹H and ¹³C NMR spectra. nih.gov These spectra reveal the number and types of chemically distinct protons and carbon atoms, respectively, and their connectivity through spin-spin coupling.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the two methyl groups (-CH₃), the methylene (B1212753) protons of the cyclohexane (B81311) ring (-CH₂-), the methine protons at the substitution points (-CH-), the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH). The chemical shifts and coupling patterns are influenced by the local electronic environment and the spatial arrangement of neighboring atoms.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts differentiate the methyl, methylene, methine, and the carbon-bearing the hydroxyl group. For instance, in related cyclic alcohols, the carbon attached to the oxygen (C-OH) typically appears in the range of 60-70 ppm. carlroth.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Exact chemical shifts are dependent on the solvent and the specific stereoisomer. ckgas.com
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl | -CH₃ | 0.8 - 1.2 | 15 - 25 |
| Ring Methylene | -CH₂- | 1.0 - 1.8 | 25 - 40 |
| Ring Methine | -CH- | 1.5 - 2.0 | 30 - 45 |
| Hydroxymethyl | -CH₂OH | 3.3 - 3.7 | 60 - 70 |
| Hydroxyl | -OH | Variable (1.0 - 5.0) | N/A |
Stereochemical Assignment via NMR (e.g., Chemical Shift Analysis, Diastereotopic Protons, Paramagnetic Shift Reagents)
This compound can exist as multiple stereoisomers (diastereomers and enantiomers) due to the chiral centers at carbons 1, 2, and 6 of the cyclohexane ring. NMR spectroscopy is a powerful tool for assigning the relative stereochemistry (e.g., cis vs. trans configurations).
Chemical Shift Analysis: The spatial orientation of the substituents (methyl and hydroxymethyl groups) as either axial or equatorial significantly impacts the chemical shifts of ring protons and carbons. Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. This principle is critical in analyzing the conformational preferences of the cyclohexane ring and the relative orientation of its substituents. For the related compound 2,6-dimethylcyclohexanol (B1210312), solvent choice has been shown to influence the ratio of diastereomers produced in its synthesis, which can be quantified by NMR.
Diastereotopic Protons: In chiral molecules, protons that are chemically equivalent by symmetry in an achiral environment can become magnetically non-equivalent, or diastereotopic. For this compound, the two protons of the -CH₂OH group are diastereotopic. This is because replacing each proton in turn with another group would lead to the formation of diastereomers. Consequently, these two protons will have different chemical shifts and will couple with each other, often appearing as a pair of doublets (an AB quartet), assuming coupling to the adjacent methine proton is also resolved.
Paramagnetic Shift Reagents: The use of paramagnetic lanthanide complexes, known as shift reagents, can aid in resolving complex or overlapping signals in an NMR spectrum. These reagents coordinate to Lewis basic sites, such as the hydroxyl group in an alcohol, and induce large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance and angle from the paramagnetic center, which can help in assigning protons and deducing stereochemical relationships.
Advanced NMR Techniques (e.g., HSQC)
Two-dimensional (2D) NMR techniques are instrumental in making unambiguous assignments of all proton and carbon signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would display a cross-peak for every C-H bond in the molecule. For example, it would definitively link the proton signals of the methyl groups to their corresponding carbon signals and connect the diastereotopic protons of the -CH₂OH group to the hydroxymethyl carbon signal. This technique is invaluable for confirming the assignments made from 1D spectra and for resolving signal overlap.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound provides clear evidence for its key structural features. nih.gov
The most prominent feature is the absorption due to the hydroxyl (-OH) group. This gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibration appears as a strong band in the 1000-1260 cm⁻¹ region. Additionally, the spectrum shows characteristic C-H stretching absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclohexane ring and methyl groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |
| Alcohol C-O | C-O Stretch | 1000 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₉H₁₈O), the molecular weight is 142.24 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 142. The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for cyclic alcohols like this compound include:
Loss of Water: A prominent peak at m/z 124 (M-18) resulting from the elimination of a water molecule.
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of the •CH₂OH radical, resulting in a fragment ion.
Ring Cleavage: The cyclohexane ring can undergo various fragmentation processes, leading to a series of smaller fragment ions.
Alpha-Cleavage: The bond between C1 and C2 can break, a common fragmentation for alcohols, leading to resonance-stabilized carbocations.
Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which can aid in identification in more advanced mass spectrometry techniques. uni.lu
Electronic Circular Dichroism (ECD) for Chiroptical Properties (referencing similar compounds)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net Since this compound is a chiral compound, it is expected to be ECD active. ECD is a powerful method for assigning the absolute configuration of chiral centers. researchgate.net
The chromophore in this compound is the hydroxyl group, which has electronic transitions in the vacuum UV region. The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around this chromophore. mdpi.com The sign (positive or negative) and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.
X-ray Crystallography for Solid-State Structure and Absolute Configuration (referencing related compounds)
For this compound, the cyclohexane ring will adopt a chair conformation. The key to its structure lies in the relative orientation of the two methyl groups and the hydroxymethyl group. There are several possible stereoisomers (cis and trans), and for each, a pair of chair conformers that are in equilibrium through ring-flipping.
In the most stable isomer, it is anticipated that all three bulky substituents—the two methyl groups and the hydroxymethyl group—will occupy equatorial positions to minimize steric hindrance, specifically the unfavorable 1,3-diaxial interactions. libretexts.org A conformation with substituents in axial positions would lead to significant steric strain, making it energetically unfavorable. For instance, in trans-1,2-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is significantly more stable than the one with both in axial positions. libretexts.org A similar principle applies to this compound. The preference for the equatorial position generally follows the order of steric bulk: tert-butyl > isopropyl > ethyl > methyl > hydroxyl. libretexts.org
The hydroxymethyl group (-CH₂OH) is sterically demanding, and thus, like the methyl groups, will strongly favor an equatorial orientation. Therefore, the lowest energy conformer of the most stable stereoisomer of this compound is predicted to have all three substituents in equatorial positions on the chair-form cyclohexane ring. The determination of the absolute configuration of a specific chiral isomer would necessitate either its synthesis from a chiral precursor of known configuration or its crystallographic analysis as a salt with a chiral resolving agent.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Landscape Analysis
The presence of a substituted cyclohexane (B81311) ring in (2,6-Dimethylcyclohexyl)methanol gives rise to a complex conformational landscape, primarily dictated by the chair conformations of the six-membered ring and the relative orientations of the methyl and methanol (B129727) substituents. Molecular modeling techniques, employing force fields such as MMFF94 or UFF, are instrumental in identifying the stable conformers and their relative energies.
The chair conformation is the most stable for the cyclohexane ring. For this compound, several stereoisomers exist (e.g., cis and trans), each with its own set of possible conformations. The key to determining the most stable conformer is to minimize steric strain, particularly 1,3-diaxial interactions.
Substituent Positions: The large hydroxymethyl group (-CH₂OH) and the two methyl groups (-CH₃) can occupy either axial or equatorial positions on the chair conformer.
Energetic Penalties: Generally, substituents are more stable in the equatorial position to avoid steric hindrance with other axial atoms. An axial substituent experiences destabilizing 1,3-diaxial interactions.
Conformational Equilibrium: At room temperature, the different chair conformations will be in equilibrium. The population of each conformer is determined by its relative Gibbs free energy. For instance, in a related compound like trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. researchgate.netsapub.org
A systematic conformational search would reveal a number of low-energy structures. The relative energies of these conformers can be calculated to determine their Boltzmann distribution at a given temperature.
Table 1: Illustrative Conformational Analysis of a (1R,2R,6S)-2,6-Dimethylcyclohexyl)methanol Isomer
| Conformer | Methyl Group 1 Position | Methyl Group 2 Position | Methanol Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Equatorial | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Equatorial | Axial | 1.85 |
| 3 | Equatorial | Axial | Equatorial | 2.10 |
Note: Data is illustrative and based on typical energetic penalties for axial substituents on a cyclohexane ring.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. By applying DFT, one can gain insights into the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the oxygen atom of the hydroxyl group would be a region of high negative potential, making it a likely site for electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. mdpi.com
Table 2: Representative DFT-Calculated Electronic Properties for this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: These values are typical for a molecule of this type and would be calculated using a functional like B3LYP with a basis set such as 6-311++G(d,p).
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The magnetic shielding tensors for ¹H and ¹³C nuclei can be calculated and then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the chosen functional and basis set. Such calculations can help in assigning peaks in complex NMR spectra and confirming the stereochemistry of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a theoretical infrared spectrum that can be compared with experimental data. researchgate.net This is particularly useful for identifying characteristic vibrational modes, such as the O-H stretch of the alcohol group.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C-OH) | 68.5 ppm | 67.9 ppm |
| ¹H NMR (H-C-O) | 3.65 ppm | 3.58 ppm |
Note: Predicted values are illustrative and represent typical accuracies achievable with modern computational methods.
Reaction Mechanism Simulations and Energetics
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition states (TS) connecting reactants and products and calculating the activation energies.
For this compound, several reactions could be investigated:
Dehydration: The acid-catalyzed dehydration to form various dimethylcyclohexylmethanes would proceed through a carbocation intermediate. DFT calculations can be used to determine the relative stabilities of possible carbocations and the activation barriers for their formation and subsequent rearrangement or elimination.
Oxidation: The oxidation of the primary alcohol to an aldehyde or a carboxylic acid can also be modeled. The reaction mechanism with different oxidizing agents could be explored, and the energetics of each step calculated to understand the reaction pathway.
By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, providing valuable insights into the reaction kinetics and thermodynamics.
Solvation Effects in Reaction Simulations
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. nih.gov Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in reactions involving polar molecules like alcohols. nih.govarxiv.org While more computationally demanding, explicit models can provide a more accurate picture of the solvation environment, especially in the vicinity of the reacting species. nih.gov
For a reaction involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For instance, a polar protic solvent like water or methanol could stabilize a carbocation intermediate in a dehydration reaction through hydrogen bonding.
Applications in Organic Synthesis and Chemical Research
Utilization as a Chiral Building Block in Asymmetric Synthesis
(2,6-Dimethylcyclohexyl)methanol possesses stereogenic centers, leading to the existence of different stereoisomers. This inherent chirality makes it a significant building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. Chiral building blocks are fundamental components used to introduce specific stereochemistry into a target molecule, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds where a specific stereoisomer is often responsible for the desired activity. nih.govresearchgate.netlab-chemicals.com
The synthesis of enantiomerically pure or enriched chiral compounds is a major goal in modern organic chemistry. nih.govrsc.org The use of chiral building blocks derived from readily available starting materials is a common strategy. nih.gov For instance, related chiral alcohols can be prepared through methods like lipase-mediated resolution of a racemic mixture or by stereospecific cyclization reactions. researchgate.net The fixed spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane (B81311) ring of this compound can be exploited to control the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of complex chiral molecules with a high degree of stereoselectivity.
Precursor for the Synthesis of Novel Organic Molecules and Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of novel organic molecules and derivatives. The hydroxyl group can be readily converted into other functional groups, and the cyclohexane ring can undergo various transformations, opening pathways to new chemical entities.
Cyclohexane derivatives are integral to the structure of many natural products and are used as building blocks in the synthesis of various compounds, including pharmaceuticals. researchgate.netppor.az For example, derivatives of cyclohexene (B86901), a related unsaturated analog, are found in a number of drugs and biologically active components. ppor.az The synthesis of new molecules often involves multi-step sequences where the initial framework of a molecule like this compound is methodically elaborated.
Table 1: Potential Transformations of this compound
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Oxidation | Acidified Potassium Permanganate (B83412) | Carboxylic Acid |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Ether Synthesis | Sodium Hydride, Alkyl Halide | Ether |
This table represents general reactions common for primary alcohols and is illustrative of the potential of this compound as a precursor.
Research has demonstrated the use of similar cyclohexane derivatives, such as (4,4-Dimethylcyclohexyl)methanol, as intermediates in the synthesis of various organic compounds. The structural motifs present in these molecules are of interest for their potential biological activity and for creating new molecules with specific desired properties.
Role in the Development of New Catalytic Systems (General Context)
In a broader context, molecules structurally related to this compound play a role in the development and understanding of new catalytic systems. The synthesis of cyclohexane derivatives often relies on catalysis. For instance, rhodium nanoparticles immobilized on a supported ionic liquid phase have been used for the selective hydrogenation and hydrodeoxygenation of aromatic ketones to produce a variety of cyclohexane derivatives. researchgate.net
Furthermore, the synthesis of 2,6-dimethylphenol, a potential precursor to 2,6-dimethylcyclohexanol (B1210312) and subsequently this compound, can be achieved from methanol (B129727) and cyclohexanone (B45756) using a vanadia/TiO2 catalyst. rsc.org The study of these catalytic reactions, including the substrates, products, and catalyst performance, provides valuable insights that can guide the development of new, more efficient, and selective catalytic systems for the synthesis of fine chemicals.
Exploration in Functional Materials Science
The exploration of cyclohexane derivatives extends into functional materials science. The properties of polymers and other materials can be tailored by incorporating specific molecular structures. Cyclohexane derivatives are noted for their applications in polymer chemistry. researchgate.net
Additionally, related compounds find use in the production of fragrances and flavors, which are a class of functional materials. The rigid and sterically defined structure of the 2,6-dimethylcyclohexyl group can impart specific physical properties, such as thermal stability or particular solubility characteristics, to a larger molecule or polymer, making it an interesting candidate for research in materials science.
Industrial Synthesis Applications of Related Cyclohexane Derivatives
On an industrial scale, the synthesis of cyclohexane and its derivatives is of significant importance. Cyclohexane itself is produced by the hydrogenation of benzene (B151609) over a Raney nickel catalyst. wikipedia.org A major application of industrial cyclohexane is for the production of a cyclohexanone-cyclohexanol mixture, known as "KA oil," which is a key raw material for the synthesis of adipic acid and caprolactam, the precursors to nylon. wikipedia.orgworldofmolecules.com
The synthesis of specific cyclohexane derivatives for various applications is also conducted industrially. For example, synthetic routes have been developed for the industrial-scale manufacture of cyclohexane-based coolants, such as menthyl esters and menthanecarboxamide derivatives, which are valued for their high cooling potency in consumer products. google.com Another related industrial process is the synthesis of 2,6-dimethylphenol, which can be produced from phenol (B47542) and methanol. researchgate.net These large-scale processes highlight the commercial relevance of synthetic methodologies for producing substituted cyclohexane compounds.
Mechanistic Investigations of Biological Interactions Research Pathways
Studies on Molecular Target Interactions of Cyclohexylmethanol Scaffolds
The cyclohexylmethanol scaffold, a fundamental structural motif, is prevalent in numerous biologically active compounds, serving either as a central core or a peripheral side chain. pharmablock.com Its three-dimensional and lipophilic nature allows it to engage in specific interactions with biological macromolecules such as proteins and nucleic acids. pharmablock.com The cyclohexane (B81311) ring can function as a bioisostere for other cyclic or acyclic groups, such as a phenyl or a t-butyl group, potentially offering more favorable contact points within a protein's binding pocket. pharmablock.com
While direct studies on the molecular targets of (2,6-Dimethylcyclohexyl)methanol are not extensively documented in publicly available literature, the principles governing the interactions of similar scaffolds suggest that the dimethyl substitution pattern would significantly influence its binding characteristics. The methyl groups can enhance hydrophobic interactions and also introduce steric constraints that dictate the orientation of the molecule within a binding site.
Research into Enzyme and Receptor Modulation by Related Analogs
The cyclohexane moiety is a versatile component in the design of molecules that can modulate the activity of enzymes and receptors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. wikipedia.orgucl.ac.uk Cyclohexane derivatives have been investigated as inhibitors for a range of enzymes.
A notable example is the inhibition of NADPH oxidase. A series of benzylidene-1-methyl-2-thioxoimidazolidin-one derivatives incorporating a cyclohexyl group were designed as inhibitors of this enzyme, which is implicated in neuroinflammation associated with Parkinson's disease. nih.gov One of the lead compounds from this study demonstrated significant inhibitory activity.
In the realm of receptor modulation, cyclohexane-containing compounds have been developed as antagonists for various receptors. For example, a series of spiro cyclohexane-1,2'-quinazoline derivatives were synthesized and evaluated as inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme, a target for the treatment of type 2 diabetes. cabidigitallibrary.org Some of these compounds exhibited potent inhibition, highlighting the importance of the spiro-cyclohexane scaffold in achieving high affinity.
Furthermore, the cyclohexyl group has been instrumental in the development of selective inhibitors for the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Structure-guided design led to the synthesis of conformationally-constrained cyclohexane inhibitors that demonstrated potent antiviral activity. nih.gov The transition from a cyclohexene (B86901) to a cyclohexane ring in these inhibitors resulted in a significant increase in potency, underscoring the favorable interactions of the saturated ring with the enzyme's active site. nih.gov
Table 1: Examples of Enzyme and Receptor Modulation by Cyclohexane Analogs
| Compound Class | Target | Biological Effect | Reference |
|---|---|---|---|
| Benzylidene-1-methyl-2-thioxoimidazolidin-ones | NADPH Oxidase | Inhibition | nih.gov |
| Spiro Cyclohexane-1,2'-quinazolines | Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | cabidigitallibrary.org |
| Dipeptidyl Aldehyde Inhibitors | SARS-CoV-2 3CL Protease | Inhibition | nih.gov |
Elucidation of Influences on Biochemical Pathways by Cyclohexane Derivatives
Cyclohexane derivatives have been shown to exert a wide range of biological activities, which are a consequence of their influence on various biochemical pathways. cabidigitallibrary.orgresearchgate.net These activities include antimicrobial, anticancer, antioxidant, anti-inflammatory, and analgesic effects. cabidigitallibrary.orgresearchgate.net
The antimicrobial properties of cyclohexane derivatives have been extensively studied. cabidigitallibrary.orgresearchgate.net They can act by disrupting the cytoplasmic membranes of bacteria, thereby blocking the transport of essential low-molecular-weight substances into the cell. cabidigitallibrary.org For instance, certain monoesters of cyclohexene dicarboxylic acid have demonstrated significant antimicrobial and antifungal activity against pathogenic microorganisms. ppor.az
In the context of cancer, some cyclohexane derivatives have shown remarkable cytotoxic activity against cancer cell lines while exhibiting no toxicity towards normal cells. cabidigitallibrary.org A dimedone derivative, {2-[(4-Hydroxy-phenylamino)-methylene]-5,5-dimethyl-cyclohexane-1,3-dione}, has been investigated for its potential in breast cancer treatment. cabidigitallibrary.org
Furthermore, studies on the neurobehavioral effects of inhaled cyclohexane have been conducted to understand its impact on the central nervous system. In animal models, high exposure levels led to slight reductions in psychomotor speed. nih.gov This suggests that cyclohexane and its derivatives can cross the blood-brain barrier and interact with neural pathways.
The structural conformation of cyclohexane derivatives plays a critical role in their biological activity. The chair conformation is the most stable and common, and the orientation of substituents (axial vs. equatorial) can significantly impact how the molecule interacts with biological systems. msu.edulibretexts.org
Structure-Activity Relationship (SAR) Methodologies for Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For cyclohexane derivatives, SAR investigations often focus on the nature, position, and stereochemistry of substituents on the cyclohexane ring.
The conformational preference of substituents on a cyclohexane ring is a key determinant of activity. Larger substituents generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.orgmasterorganicchemistry.com This conformational preference can be crucial for the proper alignment of the molecule within a binding site. The energy difference between equatorial and axial conformers can be quantified and is a critical parameter in SAR studies of cyclohexane-containing molecules. libretexts.orgmasterorganicchemistry.com
In the development of inhibitors for the SARS-CoV-2 3CL protease, SAR studies revealed that the geometry of the cyclohexane ring was critical for potency. nih.gov A shift from a cyclohexene to a cyclohexane scaffold led to a 2- to 3-fold increase in inhibitory activity. nih.gov Further modifications, such as the introduction of a hydroxyl group, were found to decrease potency, providing valuable insights for future drug design. nih.gov
SAR studies on a series of spiro cyclohexane-1,2'-quinazoline derivatives as DPP-IV inhibitors showed that the nature and position of substituents on the quinazoline (B50416) ring, coupled with the rigid spiro-cyclohexane core, were critical for high inhibitory potency. cabidigitallibrary.org Similarly, for a series of antibacterial cyclohexane derivatives, it was observed that lipophilicity was an important factor, with an increase in the number of hydrophobic groups leading to enhanced antimicrobial activity. cabidigitallibrary.org
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2,6-Dimethylcyclohexyl)methanol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Use P95 respirators for minor exposure or OV/AG/P99 respirators for higher concentrations .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .
- Environmental Control : Avoid drainage contamination; use closed systems for waste disposal .
Q. How can researchers accurately determine the melting and boiling points of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Calibrate the instrument with reference standards (e.g., indium) and use a heating rate of 2–5°C/min under inert gas (N₂/Ar). Compare results with structurally similar alcohols (e.g., 2,6-Dimethylcyclohexanol: m.p. 32.5°C, b.p. 176°C) as a preliminary reference .
- Capillary Method : Seal the compound in a glass capillary and immerse in a Thiele tube filled with silicone oil. Record the phase transition temperatures using high-precision thermocouples.
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Reduction of Ketones : Use NaBH₄ or LiAlH₄ to reduce (2,6-Dimethylcyclohexyl)ketone in anhydrous THF or diethyl ether. Monitor completion via TLC (silica gel, hexane:EtOAc 4:1) .
- Grignard Reaction : React cyclohexylmagnesium bromide with formaldehyde, followed by acid quenching. Purify via fractional distillation under reduced pressure (e.g., 12 mmHg for analogs ).
Advanced Research Questions
Q. How can the stereochemical configuration of this compound be analyzed using electronic circular dichroism (ECD)?
- Methodological Answer :
- Conformational Sampling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify stable conformers in ethanol. Include implicit solvent effects (e.g., PCM model) .
- Vibronic Coupling : Calculate Franck-Condon (FC) and Herzberg-Teller (HT) contributions to ECD spectra using harmonic approximations. Compare with experimental data to assign absolute configuration .
Q. What strategies resolve contradictions in spectroscopic data for this compound characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C, COSY, HSQC), IR, and high-resolution mass spectrometry (HRMS) data. For conflicting NOE results, use variable-temperature NMR to assess dynamic effects .
- Computational Cross-Check : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes (e.g., ωB97X-D/cc-pVTZ) to identify misassignments .
Q. How can thermal stability be systematically evaluated under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 500°C at 10°C/min under N₂. Monitor mass loss to identify decomposition thresholds (reference: analogs with flash points ~153°C ).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via GC-MS (e.g., HP-5MS column) .
Q. What computational strategies predict vibrational and electronic spectra for this compound?
- Methodological Answer :
- DFT-Based Vibrational Analysis : Optimize geometry at the M06-2X/def2-TZVP level. Compute IR intensities and Raman activities using Gaussian 16. Include anharmonic corrections for low-frequency modes .
- TD-DFT for Electronic Spectra : Calculate UV-Vis and ECD spectra with CAM-B3LYP/aug-cc-pVDZ. Account for solvent effects using the SMD model .
Q. How can researchers address discrepancies in biological activity data of derivatives?
- Methodological Answer :
- Reproducibility Studies : Replicate assays under controlled conditions (e.g., fixed pH, temperature). Use standardized cell lines (e.g., HEK293) and dose-response curves (IC₅₀ calculations) .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan. Apply statistical models (e.g., random-effects) to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
